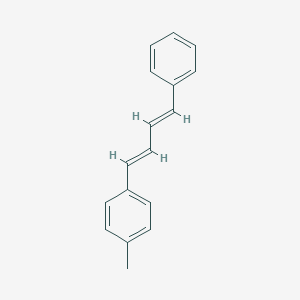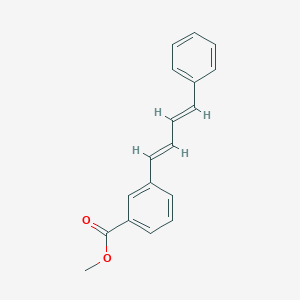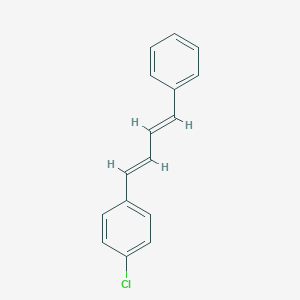![molecular formula C15H12Br2O B371773 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol](/img/structure/B371773.png)
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol: is a complex organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06318 g/mol This compound is characterized by its unique pentacyclic structure, which includes two bromine atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dibromo-9-phenylpentacyclo[4300~2,5~0~3,8~0~4,7~]nonan-9-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of such complex compounds often involves advanced techniques like high-pressure reactions , catalytic processes , and purification steps to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms or modify the phenyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while substitution can introduce various functional groups .
Aplicaciones Científicas De Investigación
1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Researchers investigate its potential biological activities, including and .
Medicine: The compound is explored for its potential therapeutic applications, such as and .
Industry: It may be used in the development of advanced materials and chemical sensors .
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol involves its interaction with specific molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity. The compound can interact with enzymes , receptors , and cell membranes , leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,4-Dichloro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Diiodo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
- 1,4-Difluoro-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol
Uniqueness: 1,4-dibromo-9-phenylpentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-ol is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms influence the compound’s reactivity , stability , and biological activity , making it a valuable subject of study in various scientific fields .
Propiedades
Fórmula molecular |
C15H12Br2O |
|---|---|
Peso molecular |
368.06g/mol |
Nombre IUPAC |
1,4-dibromo-9-phenylpentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-ol |
InChI |
InChI=1S/C15H12Br2O/c16-13-7-10-8(13)12-9(13)11(7)14(10,17)15(12,18)6-4-2-1-3-5-6/h1-5,7-12,18H |
Clave InChI |
YKVAHPGCIDIAFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C2(C3C4C5C2(C6C5C4(C63)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)
![(1,3-Dimethylbenzo[c]phenanthren-6-yl)methanol](/img/structure/B371694.png)



![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)




![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
